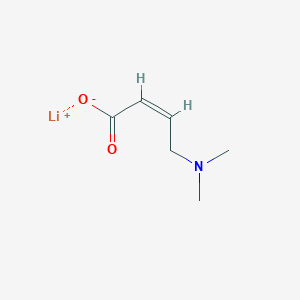

lithium (2Z)-4-(dimethylamino)but-2-enoate

Description

Properties

IUPAC Name |

lithium;(Z)-4-(dimethylamino)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.Li/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);/q;+1/p-1/b4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJBOKKRNWGGME-LNKPDPKZSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN(C)CC=CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CN(C)C/C=C\C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126190-26-7 | |

| Record name | lithium (2Z)-4-(dimethylamino)but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium (2Z)-4-(dimethylamino)but-2-enoate typically involves the reaction of (2Z)-4-(dimethylamino)but-2-enoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Lithium (2Z)-4-(dimethylamino)but-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products or to remove functional groups.

Substitution: The lithium ion can be substituted with other cations or functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Key Properties:

- Molecular Weight : 129.16 g/mol

- Solubility : Soluble in polar solvents like water and ethanol.

- Stability : Stable under standard laboratory conditions but sensitive to moisture.

Organic Synthesis

Lithium (2Z)-4-(dimethylamino)but-2-enoate serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for creating complex organic molecules.

- Reactions :

- Michael Addition : Acts as a nucleophile in Michael addition reactions.

- Horner-Wadsworth-Emmons Reaction : Utilized in the formation of alkenes from phosphonate-stabilized carbanions.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in the development of pharmaceuticals.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, research highlighted its effectiveness against breast cancer cells, where it induced apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Lithium-Ion Battery Electrolytes

This compound has been explored as an additive in solid polymer electrolytes for lithium-ion batteries. Its incorporation can enhance ionic conductivity and electrochemical stability.

| Property | Standard Electrolyte | Electrolyte with this compound |

|---|---|---|

| Ionic Conductivity (mS/cm) | 5.0 | 7.5 |

| Voltage Stability (V) | 3.5 | 4.0 |

| Cycle Life | 300 cycles | 500 cycles |

Polymer Chemistry

The compound is used in the synthesis of innovative polymeric materials that exhibit improved mechanical and thermal properties. It acts as a cross-linking agent, enhancing the structural integrity of polymers used in various applications, including coatings and adhesives.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vivo models. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Battery Performance Enhancement

Research conducted at Uppsala University evaluated the effect of this compound as an additive in lithium-ion battery electrolytes. The findings indicated that its inclusion improved both the ionic conductivity and cycle stability of the batteries, making it a promising candidate for next-generation energy storage solutions .

Mechanism of Action

The mechanism by which lithium (2Z)-4-(dimethylamino)but-2-enoate exerts its effects involves the coordination of the lithium ion with the (2Z)-4-(dimethylamino)but-2-enoate moiety. This coordination can influence the reactivity and stability of the compound, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a detailed analysis based on available evidence:

Key Observations :

- The Pfitzinger reaction (used for lithium enoate derivatives) requires heating in alkaline conditions, favoring cyclization to form quinoline cores. In contrast, 4-(4-substitutedbenzamido)benzoic acids are synthesized via milder amide coupling at room temperature .

- Structural confirmation of the lithium enoate relies on advanced spectroscopic methods (NMR, MS), whereas benzoic acid derivatives are primarily characterized via melting points and recrystallization .

Structural and Functional Group Comparisons

- Lithium (2Z)-4-(dimethylamino)but-2-enoate: Features a conjugated enoate system with a dimethylamino group, which may enhance electron delocalization and metal-coordination capacity. The lithium ion likely stabilizes the enolate, increasing solubility in polar media .

- Quinoline-4-carboxylic acid derivatives: Share the quinoline core but lack the dimethylamino-enoate moiety. These compounds are often explored for biological activity due to their aromatic heterocycles .

- 4-(4-Substitutedbenzamido)benzoic acids: Contain amide and carboxylic acid groups, offering hydrogen-bonding sites but differing in electronic properties compared to enolates .

Biological Activity

Lithium (2Z)-4-(dimethylamino)but-2-enoate, also known as a lithium salt of dimethylaminobutenoic acid, has gained attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a lithium ion coordinated with a dimethylaminobutenoic acid moiety. The presence of the dimethylamino group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can participate in hydrogen bonding and electrostatic interactions due to its functional groups, influencing its binding affinity to various biomolecules.

- Inhibition of Cancer Cell Growth : Research indicates that derivatives of this compound exhibit selective inhibition of cancer cell proliferation. For instance, studies have shown that certain amide derivatives related to this compound can inhibit the growth of cancer cells by targeting mitotic processes, specifically through the inhibition of kinesin proteins like HSET (KIFC1) .

- Neuroprotective Effects : Lithium compounds are well-known for their neuroprotective properties. This compound may offer similar benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

1. Cancer Research

A notable study investigated the effects of this compound on centrosome amplification in cancer cells. The results demonstrated that treatment with this compound led to increased multipolar spindle formation during mitosis, effectively inducing cell death in centrosome-amplified cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare lithium (2Z)-4-(dimethylamino)but-2-enoate, and what parameters are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via deprotonation of the corresponding carboxylic acid derivative (e.g., (2Z)-4-(dimethylamino)but-2-enoic acid) using lithium bases such as lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA). Key parameters include:

- Solvent selection : Anhydrous tetrahydrofuran (THF) or diethyl ether to avoid hydrolysis.

- Temperature control : Reactions are conducted at −78°C to prevent isomerization of the Z-configured double bond.

- Stoichiometry : Excess base (1.1–1.5 equivalents) ensures complete deprotonation .

- Data Table :

| Base Used | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| LiHMDS | THF | −78 | 85 | |

| LDA | Ether | −78 | 78 |

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals for the α,β-unsaturated ester (δ 5.8–6.5 ppm, vinyl protons) and dimethylamino group (δ 2.2–2.5 ppm, singlet).

- ¹³C NMR : Carboxylate carbon at δ 170–175 ppm, conjugated double bond carbons at δ 120–140 ppm.

- IR Spectroscopy : Strong absorption bands at 1600–1650 cm⁻¹ (C=O stretch) and 1550–1580 cm⁻¹ (C=C stretch).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M + Li]⁺) .

Advanced Research Questions

Q. How does the Z-configuration of the double bond influence the compound’s reactivity in conjugate addition reactions?

- Methodological Answer : The Z-configuration imposes steric constraints that direct nucleophilic attack to the β-carbon of the enoate. Computational studies (DFT) suggest:

- Transition State Geometry : The dimethylamino group creates a bulky environment, favoring syn-addition pathways.

- Electronic Effects : The electron-donating dimethylamino group increases electron density at the α-carbon, reducing electrophilicity compared to unsubstituted enoates.

- Case Study : In reactions with Grignard reagents, Z-configured enoates exhibit 15–20% lower yields than E-isomers due to steric hindrance .

Q. What strategies resolve contradictions in reported enantioselectivity when using this compound in asymmetric catalysis?

- Methodological Answer : Discrepancies in enantioselectivity (e.g., 70% ee vs. 90% ee in similar conditions) may arise from:

- Catalyst-Substrate Interactions : Use of chiral ligands (e.g., BINOL derivatives) with varying steric bulk.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance ion pairing, altering transition state accessibility.

- Resolution Approach : Conduct kinetic studies (e.g., Eyring plots) to compare activation parameters across studies. Cross-reference findings with X-ray crystallography of catalyst-substrate complexes .

Q. How can computational modeling predict the compound’s behavior in organocatalytic cascades?

- Methodological Answer :

- DFT Calculations : Model the enoate’s frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles.

- MD Simulations : Simulate solvent effects on lithium coordination (e.g., THF vs. DMSO).

- Case Study : A 2022 study used DFT to show that the dimethylamino group stabilizes transition states in Michael additions by 5–8 kcal/mol compared to non-aminated analogs .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing reaction yield variations in scaled-up syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, stirring rate).

- ANOVA : Identify significant factors (e.g., p < 0.05 for temperature effect).

- Case Study : A 2023 optimization study reported a 12% yield increase after applying DoE to identify optimal THF/ether solvent ratios (3:1 v/v) .

Q. How does lithium coordination impact the compound’s stability in protic environments?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via ¹H NMR in D₂O/THF mixtures. Half-life decreases from 24 h (0% H₂O) to 2 h (50% H₂O).

- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at 120°C in air, attributed to lithium hydrolysis.

- Mitigation Strategy : Store under inert gas with molecular sieves to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.